1-Methoxy-4-(phenoxymethyl)benzene
Description
Properties
CAS No. |
19962-28-8 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methoxy-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H14O2/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
UOGDHZDOUBHLCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2 |
Other CAS No. |
19962-28-8 |
Synonyms |
1-methoxy-4-(phenoxymethyl)benzene |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The table below highlights key structural and functional differences between 1-Methoxy-4-(phenoxymethyl)benzene and analogs:
Key Observations :
- Electronic Effects: The phenoxymethyl group in the target compound donates electrons via the ether oxygen, contrasting with electron-withdrawing groups like nitrovinyl in . This influences electrophilic substitution patterns .
- Steric Effects: The -CH₂-O-Ph group introduces moderate steric hindrance compared to the bulkier -O-Ph in 1-Methoxy-4-phenoxybenzene .
- Biological Activity: Estragole (1-Methoxy-4-(2-propenyl)benzene) is bioactive but carcinogenic, whereas the phenoxymethyl derivative’s toxicity profile remains understudied .
Comparative Reactivity in Chemical Reactions
- Oxidation: Unlike 1-Methoxy-4-(1-methylethyl)benzene, which forms hydroperoxides under catalytic conditions , the phenoxymethyl group’s stability may resist oxidation, favoring applications in coatings or polymers .
- Synthetic Flexibility: The dienyl group in 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene enables cycloaddition reactions, while the phenoxymethyl group’s ether linkage supports nucleophilic substitution or cross-coupling .
Structural and Crystallographic Insights
- Crystal Packing: The target compound’s phenoxymethyl group may form C–H···π interactions similar to 1-Methoxy-4-({[(4-methoxyphenyl)sulfanyl]methyl}sulfanyl)benzene, which adopts a propeller-shaped structure stabilized by non-covalent interactions .
- Thermal Stability: 1-Methoxy-4-phenoxybenzene exhibits higher thermal stability due to direct aryl-aryl bonding, whereas the phenoxymethyl variant’s methylene spacer may reduce melting points .
Preparation Methods
Reaction Mechanism and Conditions
4-Methoxybenzyl chloride (or bromide) reacts with sodium phenoxide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the halide:
Key parameters include:
Optimization and Yield Improvements
A study demonstrated that using KCO as a mild base in acetonitrile at 85°C for 8 hours achieved a 78% yield. Prolonged reaction times (>12 hours) led to side products such as dimerized 4-methoxybenzyl ethers. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) isolated the target compound with >95% purity.
One-Pot Synthesis from 4-Methoxybenzyl Alcohol
A one-pot approach eliminates intermediate isolation steps, improving efficiency. This method combines 4-methoxybenzyl alcohol with phenol under Mitsunobu or acid-catalyzed conditions.
Mitsunobu Reaction
The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to facilitate ether formation:
Acid-Catalyzed Dehydration
Concentrated sulfuric acid (HSO) promotes the direct coupling of 4-methoxybenzyl alcohol and phenol:
Ullmann-Type Coupling for Scalable Production
Copper-catalyzed Ullmann coupling offers a scalable route, particularly for industrial applications. This method utilizes 4-methoxybenzyl bromide and phenol in the presence of a copper(I) catalyst.
Reaction Setup
Advantages and Limitations
The Ullmann method avoids strong bases but requires high temperatures and inert atmospheres. Side reactions include homocoupling of 4-methoxybenzyl bromide, which is mitigated by slow addition of phenol.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Williamson Synthesis | 4-MeO-benzyl Cl, NaOPh | KCO, 85°C, 8h | 78 | 95 |
| Mitsunobu Reaction | DEAD, PPh | THF, 24h | 70 | 90 |
| Acid-Catalyzed | HSO | 120°C, 6h | 60 | 85 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | DMSO, 130°C, 24h | 82 | 97 |
Mechanistic Insights and Side Reactions
Competing Pathways in Acid-Catalyzed Synthesis
In HSO-mediated reactions, the intermediate carbocation () may undergo:
Ligand Effects in Ullmann Coupling
The 1,10-phenanthroline ligand enhances copper catalyst stability, preventing aggregation and improving turnover frequency. Substituent effects on phenol (e.g., electron-withdrawing groups) reduce reactivity, necessitating higher temperatures.
Industrial-Scale Production Considerations
Q & A
Q. Basic
- NMR spectroscopy :
- Mass spectrometry :
- IR spectroscopy : Stretching vibrations for C-O-C (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) .
What strategies can be employed to resolve contradictions in reported biological activities of methoxy-substituted benzene derivatives?
Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:
Structural variations : Minor substituent changes (e.g., selenium vs. oxygen in ether linkages) alter binding affinity. For example, selenobenzene derivatives show LDHA inhibition, while phenyl ethers may lack this activity .
Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs) to ensure reproducibility .
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like LDHA or cytochrome P450 enzymes, validating with in vitro assays .
What are the key considerations for ensuring stability during the synthesis and storage of this compound?
Q. Basic
- Synthesis stability : Maintain pH 5–9 in aqueous reactions to prevent hydrolysis of the ether bond .
- Storage : Store in sealed, amber vials under inert gas (N₂/Ar) at 2–8°C to avoid oxidation or photodegradation .
- Impurity control : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like methoxybenzaldehyde .
How can enantioselective synthesis be applied to methoxy-substituted benzene derivatives to explore their stereochemical properties?
Q. Advanced
Chiral catalysts : Use Ru(II)- or Rh(II)-based complexes for asymmetric hydrogenation of prochiral alkenes in allyl-substituted derivatives .
Schmidt reactions : Intramolecular Schmidt reactions with chiral auxiliaries (e.g., (S)-pentenyloxy groups) yield enantiomerically enriched products (e.g., >90% ee) .
Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) confirms enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
